CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC(=O)C2C3C(C3(C)C)CCC(=O)C)C
.
The compound 5-[(1S)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde is a complex organic molecule with potential pharmaceutical applications. This compound is characterized by its intricate stereochemistry and multiple functional groups, which contribute to its biological activity.
The compound belongs to the class of polyphenolic compounds due to the presence of multiple hydroxyl groups on a benzene ring. It can also be classified as a dicarbaldehyde due to the presence of two aldehyde functional groups. Its structural complexity suggests potential applications in medicinal chemistry and organic synthesis.
The synthesis of this compound likely involves several steps, including:
The synthesis may require advanced techniques such as:
The molecular structure of this compound is characterized by:
The molecular formula can be derived from its IUPAC name, indicating a high molecular weight due to its complex structure. Detailed spectroscopic analysis (NMR, IR, MS) would be necessary to confirm the structure and purity of synthesized samples.
The compound may undergo several chemical reactions:
Reactions involving this compound would require careful control of reaction conditions to prevent unwanted side reactions, especially given its multiple reactive sites.
The mechanism of action for this compound in biological systems is not fully elucidated but may involve:
Further pharmacological studies would be necessary to delineate its exact mechanism of action, including binding affinity studies and cellular assays.
Relevant analytical techniques (e.g., differential scanning calorimetry, thermogravimetric analysis) would provide insights into thermal stability and decomposition temperatures.
The compound has potential applications in various fields:
Further research is warranted to explore these applications fully, including clinical trials if applicable.
CAS No.: 147568-66-9
CAS No.: 125376-11-6
CAS No.: 800-73-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: